2-(3,4-Dimethoxyphenyl)propanal 2-(3,4-Dimethoxyphenyl)propanal
Brand Name: Vulcanchem
CAS No.: 40181-00-8
VCID: VC8271304
InChI: InChI=1S/C11H14O3/c1-8(7-12)9-4-5-10(13-2)11(6-9)14-3/h4-8H,1-3H3
SMILES: CC(C=O)C1=CC(=C(C=C1)OC)OC
Molecular Formula: C11H14O3
Molecular Weight: 194.23 g/mol

2-(3,4-Dimethoxyphenyl)propanal

CAS No.: 40181-00-8

Cat. No.: VC8271304

Molecular Formula: C11H14O3

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

2-(3,4-Dimethoxyphenyl)propanal - 40181-00-8

Specification

CAS No. 40181-00-8
Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
IUPAC Name 2-(3,4-dimethoxyphenyl)propanal
Standard InChI InChI=1S/C11H14O3/c1-8(7-12)9-4-5-10(13-2)11(6-9)14-3/h4-8H,1-3H3
Standard InChI Key SGUITGYYSSRXRY-UHFFFAOYSA-N
SMILES CC(C=O)C1=CC(=C(C=C1)OC)OC
Canonical SMILES CC(C=O)C1=CC(=C(C=C1)OC)OC

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

2-(3,4-Dimethoxyphenyl)propanal consists of a phenyl ring substituted with two methoxy groups at the 3- and 4-positions. A propanal chain (CH2CH2CHO-\text{CH}_2-\text{CH}_2-\text{CHO}) is attached to the phenyl ring at the 2-position. The IUPAC name for this compound is 2-(3,4-dimethoxyphenyl)propanal, and its systematic representation is:

OCH3OCH3C6H3CH2CH2CHO\text{OCH}_3-\underset{\substack{|| \\ \text{C}_6\text{H}_3}}{\overset{\substack{\text{OCH}_3 \\ |}}{}}-\text{CH}_2-\text{CH}_2-\text{CHO}

The molecular weight is calculated as 194.23g/mol194.23 \, \text{g/mol}, though experimental values may vary slightly depending on isotopic composition. The methoxy groups contribute to electron-donating effects, stabilizing the aromatic ring and influencing the aldehyde's reactivity.

Physicochemical Properties

While experimental data for this specific compound is scarce, analogous compounds suggest the following properties:

  • Boiling Point: Estimated 280300C280–300^\circ \text{C} (extrapolated from similar aldehydes).

  • Solubility: Likely soluble in polar organic solvents (e.g., ethanol, acetone) due to the methoxy and aldehyde groups.

  • pKa: The aldehyde proton is weakly acidic, with an estimated pKa of 1012\sim 10–12, comparable to benzaldehyde derivatives .

Synthesis and Production Methods

Laboratory-Scale Synthesis

A plausible route to 2-(3,4-Dimethoxyphenyl)propanal involves aldol condensation between 3,4-dimethoxybenzaldehyde and acetaldehyde under basic conditions:

3,4-(OCH3)2C6H3CHO+CH3CHONaOH2-(3,4-Dimethoxyphenyl)propanal+H2O\text{3,4-(OCH}_3\text{)}_2\text{C}_6\text{H}_3\text{CHO} + \text{CH}_3\text{CHO} \xrightarrow{\text{NaOH}} \text{2-(3,4-Dimethoxyphenyl)propanal} + \text{H}_2\text{O}

Key Steps:

  • Base-Catalyzed Condensation: Sodium hydroxide facilitates deprotonation of acetaldehyde, forming an enolate that attacks the carbonyl carbon of 3,4-dimethoxybenzaldehyde.

  • Dehydration: The intermediate β-hydroxy aldehyde undergoes dehydration to yield the α,β-unsaturated aldehyde.

  • Purification: Distillation or column chromatography isolates the product.

Industrial Production

Industrial synthesis would optimize for yield and scalability:

  • Catalyst Selection: Heterogeneous catalysts (e.g., zeolites) may replace homogeneous bases to simplify separation.

  • Continuous Flow Reactors: Enhance reaction control and throughput.

  • Purity Standards: Distillation under reduced pressure achieves >95% purity, critical for pharmaceutical or fragrance applications.

Chemical Reactivity and Derivatives

Aldehyde-Specific Reactions

The aldehyde group is highly reactive, participating in:

  • Oxidation: Forms 2-(3,4-Dimethoxyphenyl)propanoic acid using KMnO₄ or CrO₃.

  • Reduction: Sodium borohydride reduces the aldehyde to 2-(3,4-Dimethoxyphenyl)propanol.

  • Nucleophilic Addition: Grignard reagents add to the carbonyl, producing secondary alcohols.

Methoxy Group Reactivity

The electron-rich methoxy groups direct electrophilic substitution to the para position relative to existing substituents. For example:

  • Nitration: Concentrated HNO₃ introduces a nitro group at the 5-position of the phenyl ring.

  • Demethylation: HBr in acetic acid cleaves methoxy groups to hydroxyls, enabling further functionalization.

Biological and Industrial Applications

Hypothetical Biological Activity

While direct studies are lacking, structurally related compounds exhibit:

  • Antimicrobial Effects: Methoxy-substituted aldehydes disrupt microbial cell membranes.

  • Antioxidant Properties: Electron-rich aromatic systems scavenge free radicals.

Biological ActivityMechanismAnalogous Compound
AntimicrobialMembrane disruption3,4-Dimethoxycinnamaldehyde
AntioxidantRadical scavengingSyringaldehyde

Industrial Uses

  • Fragrance Synthesis: The compound’s aromatic profile suggests utility in perfumes and flavorants.

  • Pharmaceutical Intermediates: Serves as a precursor for anticoagulants or anti-inflammatory agents.

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